EGFR Kinase Inhibition: 6-Benzyloxy Derivative (Compound 10) vs. Parent Compound III, Furan Analog 5o, and Thiophene Analog 6b in Biochemical Assay
In the same study, the target compound (benzyloxy derivative 10) exhibited an EGFR biochemical IC50 of 1.73 µM, representing a 3.1-fold improvement in potency over the optimization starting point, compound III (EGFR IC50 5.283 µM). The 6-benzyloxy modification provided intermediate potency between the furan (5o, 2.61 µM) and thiophene (6b, 0.49 µM) analogs, establishing a defined rank order within the series [1].
| Evidence Dimension | EGFR enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.73 µM |
| Comparator Or Baseline | Compound III (parent 4,6-disubstituted quinoline-3-carboxamide): IC50 = 5.283 µM; Furan derivative 5o: IC50 = 2.61 µM; Thiophene derivative 6b: IC50 = 0.49 µM |
| Quantified Difference | 3.1-fold more potent than compound III; 1.5-fold less potent than 5o; 3.5-fold less potent than 6b |
| Conditions | EGFR binding assay; compounds synthesized and tested in the same experimental series (Aly et al., 2017) |
Why This Matters
Allows researchers to select this compound as a mid-potency EGFR inhibitor with a 6-benzyloxy pharmacophore distinct from the more potent but structurally divergent 6b (thiophene) lead, enabling differential SAR exploration.
- [1] Aly RM, Serya RAT, El-Motwally AM, Esmat A, Abbas S, Abou El Ella DA. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorg Chem. 2017 Dec;75:368-392. doi: 10.1016/j.bioorg.2017.10.018. PMID: 29096097. View Source
